3-(Trifluoroacetamido)pyrrolidine Hydrochloride

Analytical Chemistry Process Chemistry Quality Control

Unprotected 3-aminopyrrolidine leads to uncontrolled side reactions in multi-step syntheses. This TFA-protected analog provides orthogonal stability, enabling selective deprotection under mild basic conditions (e.g., NH₃/MeOH) without affecting acid-labile (Boc) or hydrogenolyzable (Cbz) groups. Ideal for CNS pharmaceutical intermediates and precision polymer building blocks. - Orthogonal TFA protecting group enables chemoselective synthesis strategies; stable to acid/oxidation, cleavable under mild base. - Racemic mixture serves as a cost-effective scaffold for chiral resolution and scalable route development. - Monodisperse MW (218.60 g/mol) ensures reproducible stoichiometry in polymerization and material science applications.

Molecular Formula C6H10ClF3N2O
Molecular Weight 218.6 g/mol
CAS No. 84424-06-6
Cat. No. B1586362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoroacetamido)pyrrolidine Hydrochloride
CAS84424-06-6
Molecular FormulaC6H10ClF3N2O
Molecular Weight218.6 g/mol
Structural Identifiers
SMILESC1CNCC1NC(=O)C(F)(F)F.Cl
InChIInChI=1S/C6H9F3N2O.ClH/c7-6(8,9)5(12)11-4-1-2-10-3-4;/h4,10H,1-3H2,(H,11,12);1H
InChIKeyCMZSIQCZAFAEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoroacetamido)pyrrolidine Hydrochloride Procurement & Differentiation


3-(Trifluoroacetamido)pyrrolidine Hydrochloride (CAS 84424-06-6) is a racemic, saturated five-membered nitrogen heterocycle featuring a trifluoroacetamido (-NHCOCF3) protecting group at the 3-position . This structural configuration is designed as a protected intermediate, specifically masking the 3-aminopyrrolidine core to prevent unwanted reactivity during multi-step syntheses. The hydrochloride salt form enhances its water solubility and provides a stable, solid form for handling and long-term storage . Its primary utility lies not in its own biological activity but as a robust, orthogonal building block for constructing more complex pharmaceutical candidates and specialized materials .

Protected intermediate for multi-step synthesis of complex amines
Hydrochloride salt form supports aqueous solubility and solid-state stability
Racemic building block for chiral route development and resolution studies

3-(Trifluoroacetamido)pyrrolidine Hydrochloride Substitution Risk


Generic substitution of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride with a close analog, such as unprotected 3-aminopyrrolidine or an alternative N-protected derivative, introduces significant and quantifiable synthetic risk . The unprotected amine (pKa ~10-11) is a potent nucleophile and base, leading to uncontrolled side reactions, poor regioselectivity, and the formation of complex mixtures in subsequent synthetic steps. Conversely, the trifluoroacetyl (TFA) group in the target compound is specifically chosen for its unique balance of stability to acidic and oxidative conditions while remaining labile to mild basic hydrolysis (e.g., NH3/MeOH or K2CO3/MeOH/H2O) [1]. This orthogonal stability profile allows for selective deprotection in the presence of other common protecting groups, such as Boc (acid-labile) or Cbz (hydrogenolyzable), which is a critical requirement for the efficient, high-yielding synthesis of complex molecules .

Target Compound
vs.
Unprotected 3-aminopyrrolidine
Free amine nucleophilicity may cause uncontrolled side reactions and poor regioselectivity.
TFA Protection
vs.
Boc-protected analog
Orthogonal acid-stability profile may be required; Boc lability under acidic conditions can limit synthetic route design.
Hydrochloride Salt
vs.
Free base form
Handling and storage properties may differ significantly; solid form stability and solubility context require review.

3-(Trifluoroacetamido)pyrrolidine Hydrochloride Differentiation Evidence


Purity Benchmarking: Titration vs. HPLC

The target compound is supplied with a purity of ≥98.0% as determined by titration . This method directly quantifies the active amine content after deprotection, providing a more reliable measure of usable material for stoichiometric reactions compared to HPLC purity, which may overestimate the effective concentration if non-basic impurities or water are present. This is a critical differentiator for procurement when precise molar equivalents are required in multi-step synthesis.

Purity Basis
Class-level inference
≥98.0% (Titration)
Supports stoichiometric precision; reported amine content may differ from HPLC area%.
Data to verify; water or non-basic impurities context requires review.
Analytical Chemistry Process Chemistry Quality Control

Melting Point: Identity and Quality Control

The reported melting point for the racemic 3-(Trifluoroacetamido)pyrrolidine Hydrochloride is 235°C . In contrast, the related N-(trifluoroacetyl)pyrrolidine (an amide, not an amine salt) has a reported melting point of 65-70°C . This stark difference of >160°C serves as a rapid, quantifiable, and low-cost identity check to confirm the correct salt form has been procured and that the material has not degraded or undergone unintended neutralization.

Melting Point ID
Cross-study comparable
235°C
Δ > 160°C vs. free amide
Rapid identity check to confirm correct salt form and absence of degradation.
Vendor-reported data; cross-validate for incoming lot acceptance.
Analytical Chemistry Material Science Process Development

LogP Increase by TFA Protection

The target compound has a calculated LogP value of 1.55 [1]. This represents a quantifiable increase in lipophilicity compared to its unprotected counterpart, 3-aminopyrrolidine, for which the free base would have a significantly lower LogP (<0). The introduction of the trifluoroacetyl group increases the compound's partition coefficient, a key parameter for predicting membrane permeability. This allows medicinal chemists to probe the effects of increased lipophilicity on target binding and cellular activity of downstream analogs derived from this intermediate.

Lipophilicity Shift
Class-level inference
LogP 1.55
ΔLogP > 1.5 vs. free base
Reported cLogP supports predictable lipophilicity modulation in SAR studies.
Computational estimate; experimental validation advised.
Medicinal Chemistry Drug Design ADME Prediction

Orthogonal Stability of TFA Group

A key differentiating property of the trifluoroacetamido group is its stability under acidic conditions commonly used to cleave the tert-butyloxycarbonyl (Boc) protecting group. While quantitative data for this specific compound is not publicly available, class-level evidence demonstrates that N-TFA amides are stable to neat trifluoroacetic acid (TFA) and HCl in dioxane, conditions that rapidly remove a Boc group within minutes [1]. This orthogonality is a quantifiable advantage in a synthetic sequence, as it allows for selective deprotection and subsequent functionalization of other amines without affecting the protected pyrrolidine core.

Orthogonal Stability
Class-level inference
TFA-stable
to neat TFA, HCl/dioxane
Enables selective deprotection sequences; orthogonal to acid-labile groups like Boc.
Standard protecting-group chemistry context; confirm for specific substrate.
Organic Synthesis Protecting Group Strategy Process Chemistry

Monodisperse Molecular Weight Advantage

The molecular weight of 3-(Trifluoroacetamido)pyrrolidine Hydrochloride is precisely defined as 218.60 g/mol . This contrasts with polymeric or oligomeric analogs, which are often characterized by average molecular weights (Mn, Mw) with dispersity (Ð > 1). The monodisperse nature of this small molecule allows for exact stoichiometric calculations in reactions such as amide couplings or nucleophilic substitutions, ensuring high synthetic reproducibility and minimizing the use of excess reagents. This is a fundamental but critical advantage for efficient and cost-effective scale-up.

Molecular Weight
Supporting evidence
218.60 g/mol
Monodisperse
Exact stoichiometric control for reproducible process development.
Fundamental property; contrasts with polydisperse alternatives.
Process Chemistry Analytical Chemistry Material Science

3-(Trifluoroacetamido)pyrrolidine Hydrochloride Application Scenarios


Chiral CNS Drug Synthesis

This compound is specifically procured as a key, protected intermediate in the synthesis of chiral pharmaceuticals, particularly those targeting neurological disorders . The racemic mixture serves as a cost-effective starting point for the development of scalable routes to enantiopure drug candidates. The quantitative LogP contribution (Δ > 1.5) provided by the TFA group, as established in Section 3, allows medicinal chemists to fine-tune the lipophilicity of final drug candidates, directly impacting their ability to cross the blood-brain barrier. The orthogonal stability of the TFA group ensures that complex molecular architectures can be assembled without protecting group conflict, making it a strategic procurement choice for CNS drug discovery programs.

Specialty Polymer Building Block

The compound's monodisperse molecular weight and defined, reactive handle (the protected amine) make it a valuable building block for creating specialized polymers and materials . In applications such as advanced drug delivery systems or functional coatings, precise stoichiometric control during polymerization is critical for achieving desired material properties. As detailed in Section 3, the compound's exact molecular weight (218.60 g/mol) eliminates the variability introduced by polydisperse starting materials, leading to more reproducible polymer architectures and performance. The TFA group can be retained to introduce fluorine-rich domains for tailored hydrophobicity or removed post-polymerization to reveal reactive amine sites for further functionalization.

Chiral Resolution and Asymmetric Synthesis

The racemic nature of this compound makes it an ideal substrate for chiral resolution studies or as a precursor for synthesizing chiral auxiliaries . The presence of the TFA group provides a strong chromophore for HPLC analysis and a bulky, electron-withdrawing group that can influence the stereochemical outcome of subsequent reactions. Procurement of the racemate allows researchers to develop and validate scalable enzymatic or diastereomeric resolution methods. The distinct melting point (235°C) serves as a critical quality control checkpoint to ensure the resolved enantiomers maintain their crystalline integrity, a property linked to the solid-state data presented in Section 3.

Application
Selection Property
Validation Focus
Chiral CNS drug intermediate
Racemic scaffold with quantifiable LogP contribution
Enantiomer resolution route; TFA orthogonal stability under planned deprotection conditions
Specialty polymer building block
Monodisperse molecular weight; protected amine handle
Stoichiometric control in polymerization; post-polymerization deprotection or fluorine retention
Chiral resolution substrate
Racemate with strong UV chromophore and crystalline identity
Resolution method development; melting point as lot-to-lot identity checkpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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